2,4-Dimethyl-1-(trimethoxymethyl)benzene
CAS No.: 133473-80-0
Cat. No.: VC8230714
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133473-80-0 |
---|---|
Molecular Formula | C12H18O3 |
Molecular Weight | 210.27 g/mol |
IUPAC Name | 2,4-dimethyl-1-(trimethoxymethyl)benzene |
Standard InChI | InChI=1S/C12H18O3/c1-9-6-7-11(10(2)8-9)12(13-3,14-4)15-5/h6-8H,1-5H3 |
Standard InChI Key | CWPJDEYLTRDENH-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(OC)(OC)OC)C |
Canonical SMILES | CC1=CC(=C(C=C1)C(OC)(OC)OC)C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Composition
The molecular formula of 2,4-dimethyl-1-(trimethoxymethyl)benzene is C₁₂H₂₀O₃, derived from:
-
A benzene core (C₆H₆)
-
Two methyl groups (-CH₃) at positions 2 and 4
-
A trimethoxymethyl group (-CH(OCH₃)₃) at position 1
The molecular weight is 212.28 g/mol, calculated as follows:
Substituent Configuration
The trimethoxymethyl group introduces steric bulk and electron-donating effects due to its three methoxy (-OCH₃) substituents. This group’s orthoester nature (three methoxy groups attached to a central carbon) distinguishes it from simpler alkyl or aryl substituents . The methyl groups at positions 2 and 4 create a para-substituted pattern relative to the trimethoxymethyl group, potentially influencing reactivity in electrophilic aromatic substitution (EAS) reactions .
Synthesis and Reactivity
Friedel-Crafts Alkylation
A plausible route involves Friedel-Crafts alkylation of 2,4-dimethylbenzene (m-xylene derivative) with a trimethoxymethyl electrophile. For example, trimethoxymethyl chloride (Cl-CH(OCH₃)₃) could act as an alkylating agent in the presence of a Lewis acid catalyst like AlCl₃ :
This method mirrors the synthesis of (2,2,2-trimethoxyethyl)benzene reported in orthoester cryptand research .
Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to introduce trimethoxymethyl groups into aromatic systems . While this technique is more common in triazole synthesis, adapting it to benzene derivatives could involve propargyltrimethoxymethane intermediates.
Reactivity Profile
-
Acid-Catalyzed Hydrolysis: The orthoester group (-CH(OCH₃)₃) is susceptible to hydrolysis under acidic conditions, yielding a carboxylic acid derivative :
-
Electrophilic Substitution: The electron-donating methoxy groups may direct incoming electrophiles to the ortho and para positions relative to the trimethoxymethyl group, though steric hindrance could limit reactivity .
Physical and Chemical Properties
Thermodynamic Data
Property | Value/Description | Source Analogy |
---|---|---|
Boiling Point | Estimated 280–300°C (decomposes) | Similar orthoesters |
Solubility | Soluble in polar aprotic solvents (DMF, THF) | |
Density | ~1.12 g/cm³ | Orthoester derivatives |
Stability
The compound is likely stable under anhydrous conditions but prone to hydrolysis in acidic or aqueous environments. Storage under inert atmosphere (N₂ or Ar) is recommended .
Spectroscopic Characterization
¹H NMR (Hypothetical)
¹³C NMR
Infrared (IR) Spectroscopy
Key absorption bands:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume